Cas no 106064-06-6 (3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)-)

3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)- structure
106064-06-6 structure
Product Name:3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)-
Numero CAS:106064-06-6
MF:C25H29NO7
MW:455.500267744064
CID:165119
PubChem ID:6435732
Update Time:2025-04-19

3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)-
    • (Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phen yl-3-buten-2-one maleate
    • 3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate ...
    • dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium,(Z)-4-hydroxy-4-oxobut-2-enoate
    • (Z)-4-hydroxy-4-oxobut-2-enoate
    • AC1O5KD4
    • dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium
    • LS-47282
    • dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate
    • (Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate
    • 106064-06-6
    • Inchi: 1S/C21H25NO3.C4H4O4/c1-17(23)21(16-18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)24-15-9-14-22(2)3;5-3(6)1-2-4(7)8/h4-8,10-13,16H,9,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b21-16-;2-1-
    • Chiave InChI: WLTHWHZKIGAKPG-BQPHEIBYSA-N
    • Sorrisi: O(C1C=CC=CC=1O/C(/C(C)=O)=C\C1C=CC=CC=1)CCC[NH+](C)C.OC(/C=C\C(=O)[O-])=O

Proprietà calcolate

  • Massa esatta: 455.19447
  • Massa monoisotopica: 455.194402
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 10
  • Complessità: 556
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 117

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 502.4°Cat760mmHg
  • Punto di infiammabilità: 257.7°C
  • PSA: 117.4
  • LogP: 3.73780

3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)- Letteratura correlata

Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.